F-1394

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

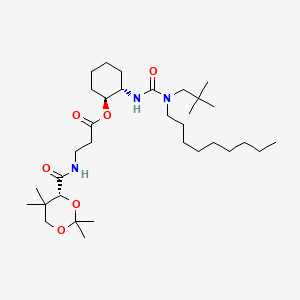

F-1394 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von Acyl-CoA:Cholesterin-Acyltransferase (ACAT) bekannt ist. Dieses Enzym spielt eine entscheidende Rolle bei der Bildung von Cholesterinestern aus Cholesterin und Fettsäure-Acyl-CoA, die in Lipidtropfen innerhalb von Zellen gespeichert werden. Durch die Hemmung von ACAT trägt this compound dazu bei, die Bildung von Atherosklerose zu verhindern und deren Rückbildung zu beschleunigen, ohne den Cholesterinspiegel im Serum zu beeinflussen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Veresterung des Acetonids der Pantothensäure mit (1S,2S)-2-[3-(2,2-Dimethylpropyl)-3-nonylureido]-cyclohexanol. Diese Reaktion kann mit Dimethylaminopyridin (DMAP) und Tosylchlorid in Ethylacetat oder DMAP und Dicyclohexylcarbodiimid (DCC) in siedendem Toluol durchgeführt werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Ausgangsmaterialien, wie z. B. Pantothensäure-Calciumsalz und 2,2-Dimethoxypropan, werden durch Cyclisierungs- und Kondensationsreaktionen hergestellt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of F-1394 involves the esterification of the acetonide of pantothenic acid with (1S,2S)-2-[3-(2,2-dimethylpropyl)-3-nonylureido]-cyclohexanol. This reaction can be carried out using dimethylaminopyridine (DMAP) and tosyl chloride in ethyl acetate or DMAP and dicyclohexylcarbodiimide (DCC) in refluxing toluene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The starting materials, such as pantothenic acid calcium salt and 2,2-dimethoxypropane, are prepared through cyclization and condensation reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

F-1394 unterliegt hauptsächlich Substitutionsreaktionen aufgrund seiner funktionellen Gruppen. Es kann unter geeigneten Bedingungen mit verschiedenen Nukleophilen und Elektrophilen reagieren.

Häufige Reagenzien und Bedingungen

Nukleophile: Häufige Nukleophile sind Amine und Alkohole.

Elektrophile: Elektrophile wie Tosylchlorid und Dicyclohexylcarbodiimid werden bei der Synthese von this compound verwendet.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch die oben genannten Veresterungs- und Kondensationsreaktionen gebildet wird.

Wissenschaftliche Forschungsanwendungen

Atherosclerosis Treatment

F-1394 has shown promising results in preclinical studies involving apolipoprotein E-deficient mice (ApoE−/− mice). In these studies, dietary supplementation with this compound led to significant reductions in atherosclerotic plaque size and composition. Specifically, it decreased both free and esterified cholesterol levels within plaques without inducing cellular toxicity or apoptosis among foam cells .

Anti-inflammatory Properties

The compound's ability to modulate inflammation is also noteworthy. Inflammatory processes are integral to the progression of atherosclerosis. This compound treatment has been associated with reduced macrophage infiltration into plaques and lower levels of tissue factor, which is critical in thrombus formation following plaque rupture .

Case Study 1: Dietary Supplementation in ApoE−/− Mice

A study conducted on ApoE−/− mice fed a Western diet for 14 weeks demonstrated that those treated with this compound exhibited retarded progression of advanced atherosclerotic lesions. Histological analysis revealed a decrease in plaque macrophage content and improved overall plaque stability without systemic toxicity .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Plaque Size | Increased | Decreased |

| Free Cholesterol Content | Elevated | Reduced |

| Tissue Factor Levels | Increased | Maintained |

| Macrophage Infiltration | High | Low |

Case Study 2: Postprandial Hyperlipidemia

In another study examining postprandial hyperlipidemia in diabetic models, this compound was found to significantly decrease serum total cholesterol levels, particularly chylomicron and very-low-density lipoprotein (VLDL) levels. This effect was attributed to the inhibition of small intestinal ACAT activity, highlighting its potential for managing lipid disorders .

Wirkmechanismus

F-1394 exerts its effects by selectively inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This inhibition prevents the formation of cholesterol esters, which are stored in lipid droplets within cells. By reducing the accumulation of these esters, this compound helps prevent the formation of foam cells and the progression of atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

F-1394 ist unter den ACAT-Inhibitoren einzigartig aufgrund seiner potenten und selektiven Hemmung des Enzyms. Ähnliche Verbindungen umfassen:

Avasimibe: Ein weiterer ACAT-Inhibitor mit ähnlichen Auswirkungen auf den Cholesterinstoffwechsel.

CI-1011: Bekannt für seine Rolle bei der Reduzierung der Cholesterinaufnahme und Atherosklerose.

Pactimibe: Ein ACAT-Inhibitor, der auf seine Auswirkungen auf den Lipidstoffwechsel und Herz-Kreislauf-Erkrankungen untersucht wird

This compound zeichnet sich durch seine Fähigkeit aus, Atherosklerose zu verhindern, ohne den Cholesterinspiegel im Serum zu beeinflussen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

F-1394 is a compound recognized for its role as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . This inhibition is significant because it affects cholesterol metabolism, potentially leading to therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound functions primarily by inhibiting the enzyme ACAT, which is crucial for cholesterol esterification. By blocking this enzyme, this compound reduces the absorption of dietary cholesterol in the intestines and decreases the formation of cholesterol esters in tissues. This action can lead to lower plasma cholesterol levels and reduced atherosclerotic lesions.

Key Findings

- Cholesterol Absorption : this compound has been shown to inhibit dietary cholesterol absorption effectively in animal models, particularly in mice .

- Atherosclerosis Reduction : In a study involving rabbits fed a high-cholesterol diet, this compound significantly reduced the extent of atherosclerotic lesions and lowered total and esterified cholesterol contents in the aorta by approximately 57% to 59% .

In Vivo Studies

A study conducted on rabbits demonstrated that administration of this compound led to notable reductions in both total cholesterol and esterified cholesterol levels. The results indicated:

- Reduction in Atherosclerotic Lesions : The extent of lesions was significantly decreased, suggesting a protective effect against atherosclerosis.

- Cholesterol Content : Total cholesterol levels were reduced by 57%, while esterified cholesterol content saw a similar decrease .

In Vitro Studies

In vitro analyses have also supported the biological activity of this compound:

- Cell Line Studies : this compound was tested on various cell lines to assess its impact on lipid accumulation and cellular cholesterol levels. Results indicated a significant decrease in lipid droplets within treated cells compared to controls.

Data Summary

The following table summarizes the effects of this compound on various biological parameters:

| Study Type | Parameter Measured | Effect of this compound |

|---|---|---|

| In Vivo (Rabbits) | Atherosclerotic Lesion Reduction | 57% - 59% reduction |

| In Vivo (Mice) | Dietary Cholesterol Absorption | Significant inhibition observed |

| In Vitro | Lipid Accumulation in Cells | Decreased lipid droplets |

Case Study 1: Rabbit Model

In this case study, rabbits were placed on a high-cholesterol diet supplemented with this compound. Over a period of several weeks, researchers monitored changes in serum lipid profiles and aortic pathology. The findings highlighted:

- A significant decrease in serum total cholesterol.

- A marked reduction in aortic lesions compared to control groups.

Eigenschaften

CAS-Nummer |

162490-89-3 |

|---|---|

Molekularformel |

C33H61N3O6 |

Molekulargewicht |

595.9 g/mol |

IUPAC-Name |

[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate |

InChI |

InChI=1S/C33H61N3O6/c1-9-10-11-12-13-14-17-22-36(23-31(2,3)4)30(39)35-25-18-15-16-19-26(25)41-27(37)20-21-34-29(38)28-32(5,6)24-40-33(7,8)42-28/h25-26,28H,9-24H2,1-8H3,(H,34,38)(H,35,39)/t25-,26-,28-/m0/s1 |

InChI-Schlüssel |

NWLFOBZKYXKBOF-NSVAZKTRSA-N |

SMILES |

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |

Isomerische SMILES |

CCCCCCCCCN(CC(C)(C)C)C(=O)N[C@H]1CCCC[C@@H]1OC(=O)CCNC(=O)[C@H]2C(COC(O2)(C)C)(C)C |

Kanonische SMILES |

CCCCCCCCCN(CC(C)(C)C)C(=O)NC1CCCCC1OC(=O)CCNC(=O)C2C(COC(O2)(C)C)(C)C |

Key on ui other cas no. |

162490-89-3 |

Synonyme |

(1s,2s)-2-(3-(2,2-dimethylpropyl)-3-nonylureido)aminocyclohexane-1-yl-3-(N-(2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl)amino)propionate F 1394 F-1394 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.